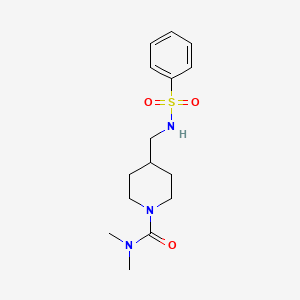
N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide is a compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential biological and pharmacological properties.
Scientific Research Applications
Antibacterial Activity
Research on sulfonamide derivatives, including compounds structurally related to N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide, has shown significant antibacterial properties. A study by Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides to investigate their antimicrobial activity. These compounds demonstrated marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus, highlighting the therapeutic potential of sulfonamide derivatives in combating bacterial infections (Ajani et al., 2013).
Enzyme Inhibition
Novel piperidine derivatives have been explored for their anti-acetylcholinesterase (AChE) activity, with significant implications for treating diseases like Alzheimer's. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, identifying compounds with potent inhibitory activity against AChE. This research points to the utility of piperidine derivatives in developing new therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990).
Antioxidant Properties
Compounds structurally related to this compound have been investigated for their potential as multifunctional antioxidants. Jin et al. (2010) synthesized analogues possessing free radical scavenger groups, demonstrating protection against cell viability decrease and glutathione levels induced by hydrogen peroxide. These findings suggest the applicability of these compounds in preventing age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Material Science Applications
In the realm of materials science, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers from A2 and BB‘2 type monomers, including 1-(2-aminoethyl)piperazine, to create hyperbranched polysulfone−amine. These polymers, soluble in water and various organic solvents, demonstrate the versatility of piperidine derivatives in creating novel materials with potential applications in biotechnology and nanotechnology (Yan & Gao, 2000).
Mechanism of Action
Target of Action
The compound, also known as N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide, belongs to the class of sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including our compound of interest, act by inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the bacteria’s ability to synthesize DNA, RNA, and proteins, which are essential for their growth and multiplication .
Pharmacokinetics
They are distributed widely in the body and are metabolized primarily in the liver . The metabolites and unchanged drug are excreted in the urine .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from multiplying, thereby controlling the infection . It’s important to note that sulfonamides can cause various side effects, including allergic reactions .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can reduce the compound’s efficacy . Additionally, improper disposal of antimicrobial waste can lead to environmental pollution, potentially contributing to the development of drug-resistant organisms .
properties
IUPAC Name |
4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-17(2)15(19)18-10-8-13(9-11-18)12-16-22(20,21)14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLARALCXMZFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclopropylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2859808.png)
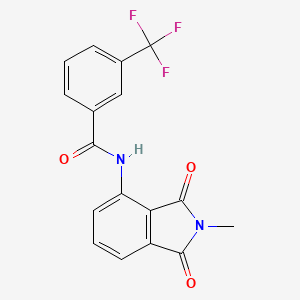

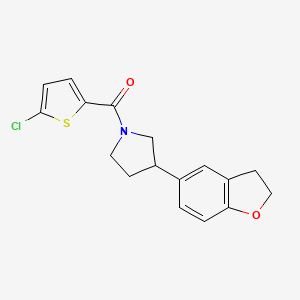
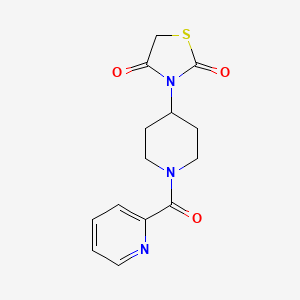
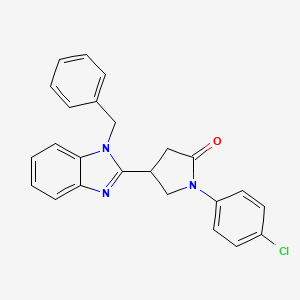
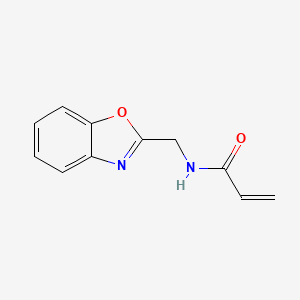
![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
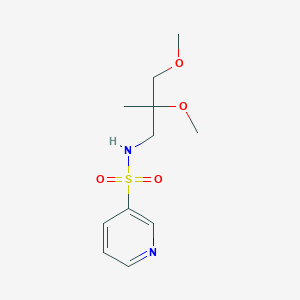
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)
![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
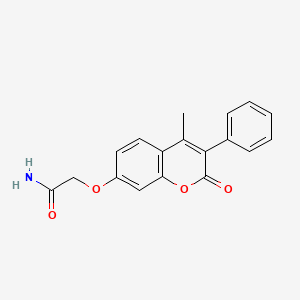
![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)